molecular formula C17H14FN3O4S2 B14963327 N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-methoxybenzenesulfonamide

N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-methoxybenzenesulfonamide

Cat. No.: B14963327
M. Wt: 407.4 g/mol
InChI Key: ZOAYIUPXDGZDSU-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The process involves refluxing the mixture of reactants in ethanol solvent without the need for a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactants and products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxybenzenesulfonyl group distinguishes it from other similar compounds and may contribute to its enhanced solubility and stability in various environments .

Properties

Molecular Formula

C17H14FN3O4S2

Molecular Weight

407.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylurea

InChI

InChI=1S/C17H14FN3O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)21-16(22)20-17-19-15(10-26-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H2,19,20,21,22)

InChI Key

ZOAYIUPXDGZDSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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